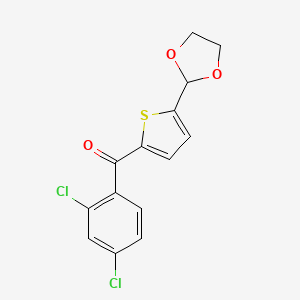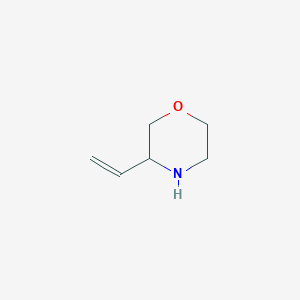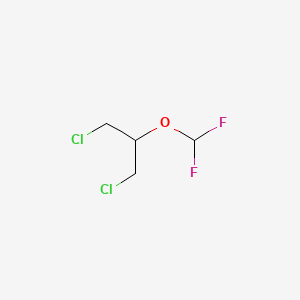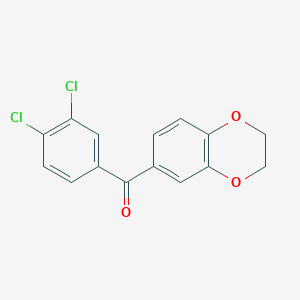
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the molecular formula C14H10Cl2O3S . It has a molecular weight of 329.2 g/mol . The IUPAC name for this compound is (2,4-dichlorophenyl)- [5- (1,3-dioxolan-2-yl)thiophen-2-yl]methanone .
Molecular Structure Analysis
The compound has a complex structure that includes a thiophene ring, a dioxolane ring, and a dichlorobenzoyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C14H10Cl2O3S/c15-8-1-2-9 (10 (16)7-8)13 (17)11-3-4-12 (20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.2 g/mol . It has a computed XLogP3-AA value of 4 , which indicates its lipophilicity. The compound has no hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 327.9727707 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 20 .
Wissenschaftliche Forschungsanwendungen
-
Anticancer and Antioxidant Properties
- Field : Medical Science
- Application : The compound is used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Method : The compound is synthesized with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone. The anticancer effects are assessed using the MTT test on various human cancer cells .
- Results : The compounds showed notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. The IC 50 values were in the range of 0.89–9.63 µg/mL .
-
Polymer Flooding in Heavy Oil Fields
- Field : Petroleum Engineering
- Application : The compound is used in the synthesis of polymers for flooding in heavy oil fields .
- Method : The polymer is injected into oil fields to increase oil recovery .
- Results : Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields. The major challenge is to maintain polymer viscosity in surface injection facilities and under reservoir conditions .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKSVOJWYUVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641968 |
Source


|
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-88-6 |
Source


|
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














